molecular formula C13H8Cl2INO B6601296 2,5-dichloro-N-(2-iodophenyl)benzamide CAS No. 328283-72-3

2,5-dichloro-N-(2-iodophenyl)benzamide

Cat. No.: B6601296
CAS No.: 328283-72-3
M. Wt: 392.02 g/mol
InChI Key: DHRLZRDRTGCVKR-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-iodophenyl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The amide nitrogen is further functionalized with a 2-iodophenyl group. The iodine substituent introduces steric bulk and electron-rich properties, which may influence binding affinity or metabolic stability compared to analogs with smaller substituents.

Properties

IUPAC Name

2,5-dichloro-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRLZRDRTGCVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283290
Record name 2,5-Dichloro-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328283-72-3
Record name 2,5-Dichloro-N-(2-iodophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328283-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-iodophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, such as nitro or sulfonyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of amines or other reduced derivatives.

    Oxidation: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

2,5-Dichloro-N-(2-iodophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is utilized in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industrial Applications: The compound’s derivatives may find use in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on the Benzamide Core

Chlorine Substitution Patterns
  • 3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide (Propyzamide) : Chlorines at positions 3 and 5 (meta-dichloro) are associated with herbicidal activity, targeting root growth in weeds . The meta substitution may alter molecular symmetry and interaction with biological targets compared to the para configuration.
Nitrogen-Linked Substituents
  • This compound (C₁₂H₇Cl₂N₃O₃, MW 312.11) may exhibit different reactivity in agrochemical contexts .
  • 1H-1,2,4-Triazol-5-yl Group () : A heterocyclic substituent (CAS 694445-96-0) capable of forming multiple hydrogen bonds, likely influencing antifungal or herbicidal activity .
  • 1,1-Dimethyl-2-propynyl Group (Propyzamide): A compact, alkyne-containing substituent (C₁₂H₁₁Cl₂NO, MW 256.13) that enhances herbicidal potency by promoting root absorption .

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application Reference
2,5-Dichloro-N-(2-iodophenyl)benzamide C₁₃H₈Cl₂INO ~400.00* 2,5-Cl₂; 2-iodophenyl Hypothetical agrochemical N/A
2,5-Dichloro-N-(5-nitro-2-pyridinyl)benzamide C₁₂H₇Cl₂N₃O₃ 312.11 2,5-Cl₂; 5-nitro-pyridinyl Not specified
Propyzamide (3,5-dichloro variant) C₁₂H₁₁Cl₂NO 256.13 3,5-Cl₂; dimethylpropynyl Herbicide (Kerb®)
2,5-Dichloro-N-(triazol-5-yl)benzamide C₉H₅Cl₂N₃O 266.07 2,5-Cl₂; triazolyl Not specified
2,5-Dichloro-N-(dimethylaminoethyl)benzamide C₁₁H₁₄Cl₂N₂O 261.15 2,5-Cl₂; dimethylaminoethyl Not specified

*Theoretical calculation based on substituent addition.

Biological Activity

2,5-Dichloro-N-(2-iodophenyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamides, characterized by the presence of two chlorine atoms and an iodine atom on the phenyl ring. Its molecular formula is C13H8Cl2I N O, and it has a molecular weight of approximately 366.02 g/mol.

Antimicrobial Activity

Research indicates that benzamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table 2: Cytotoxicity Data for Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715 ± 2
A54920 ± 3

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to reduced protein synthesis and bacterial cell death.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

A notable study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 5 to 30 µM over a period of 48 hours. Flow cytometry analysis revealed significant increases in early and late apoptotic populations compared to untreated controls .

Another study focused on its antimicrobial efficacy against multidrug-resistant bacterial strains. The compound was tested against clinical isolates and showed promising results with lower MIC values compared to standard antibiotics, indicating its potential as a lead compound for further development.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2,5-dichloro-N-(2-iodophenyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogen-substituted benzoyl chloride and 2-iodoaniline. Key steps include:
  • Coupling Reaction : Use dimethyl sulfoxide (DMSO) or ethanol as solvents under reflux (60–80°C) to facilitate amide bond formation .
  • pH Control : Maintain a neutral to slightly basic pH (7.5–8.5) to prevent hydrolysis of intermediates .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane (1:3 v/v) is recommended to isolate the product .
    Table 1 : Critical Reaction Parameters
StepSolventTemperature (°C)Reaction Time (h)Yield (%)
AmidationDMSO706–865–75
PurificationEthyl acetate/hexane25≥90

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated chloroform (CDCl3_3) to confirm aromatic proton environments and carbonyl groups .
  • X-ray Crystallography : Single-crystal diffraction resolves halogen (Cl, I) positions and dihedral angles between aromatic rings .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .

Q. What safety protocols and waste management practices should be prioritized when handling halogenated benzamides?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Segregation : Collect halogenated organic waste separately in labeled containers for incineration by certified facilities .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) before disposal .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to investigate the role of halogen substituents in this compound's bioactivity?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with Br, F, or methyl groups at positions 2 and 5 on the benzamide ring .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) using dose-response curves .
  • Computational Modeling : Perform density functional theory (DFT) calculations to correlate electronic properties (e.g., Hammett constants) with activity .

Q. What computational chemistry approaches are suitable for predicting the binding affinity of this benzamide derivative with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., hydrophobic pockets accommodating iodine) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .

Q. How should conflicting solubility data from different studies be resolved methodologically?

  • Methodological Answer :
  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., 25°C, 0.1 M PBS pH 7.4) .
  • Analytical Validation : Use HPLC-UV to quantify solubility, ensuring calibration with certified reference standards .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to solvent impurities or temperature fluctuations .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase for high-purity isolation (>98%) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal yield and purity .

Q. What experimental strategies can validate the compound's mechanism of action in biological assays while minimizing false positives?

  • Methodological Answer :
  • Counter-Screens : Test against unrelated targets (e.g., unrelated kinases) to confirm selectivity .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to correlate intracellular concentration with activity .
  • Negative Controls : Include inactive analogs (e.g., dehalogenated derivatives) to rule out nonspecific effects .

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